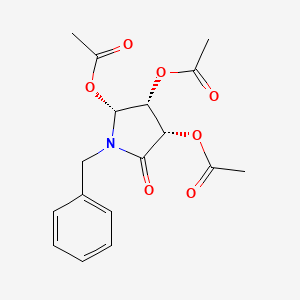
(2R,3R,4S)-1-Benzyl-5-oxopyrrolidine-2,3,4-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 3, 4, and 5. The presence of these chiral centers makes it a valuable molecule for studying stereoselective reactions and for applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one typically involves the acetylation of a pyrrolidinone derivative. One common method includes the reaction of 1-benzylpyrrolidin-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 3, 4, and 5.
Industrial Production Methods
In an industrial setting, the production of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique stereochemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites in a stereoselective manner, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S,4R,5R)-1-Benzyl-3,4,5-trihydroxypyrrolidin-2-one: Similar structure but lacks acetyl groups.
(3S,4R,5R)-1-Benzyl-3,4,5-trimethoxypyrrolidin-2-one: Similar structure with methoxy groups instead of acetyl groups.
Uniqueness
(3S,4R,5R)-1-Benzyl-3,4,5-triacetoxypyrrolidin-2-one is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying stereoselective reactions and for applications in various fields.
Properties
CAS No. |
155397-98-1 |
|---|---|
Molecular Formula |
C17H19NO7 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
[(2R,3R,4S)-2,4-diacetyloxy-1-benzyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C17H19NO7/c1-10(19)23-14-15(24-11(2)20)17(25-12(3)21)18(16(14)22)9-13-7-5-4-6-8-13/h4-8,14-15,17H,9H2,1-3H3/t14-,15+,17+/m0/s1 |
InChI Key |
UYUVTJQCTNMFTG-ZMSDIMECSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](C(=O)N([C@@H]1OC(=O)C)CC2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(=O)N(C1OC(=O)C)CC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















